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Oleanolic acid hemiphthalate disodium salt

Cat. No.: B2473318
M. Wt: 648.8 g/mol
InChI Key: YBXPMGGHNXZAJS-IAYBDFNWSA-L
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Description

Oleanolic acid hemiphthalate disodium salt is a research-grade chemical compound characterized as an anti-inflammatory agent . It is a derivative of Oleanolic Acid (OA), a pentacyclic triterpenoid found abundantly in various edible and medicinal plants such as olives, grapes, and apples . OA and its derivatives are recognized for their potent antioxidant and anti-inflammatory properties, which are mediated through the modulation of key signaling pathways like NF-κB and Nrf2, and by reducing reactive oxygen species (ROS) . The broad bioactivity profile of the OA scaffold suggests its derivatives hold significant research value in investigating therapeutic strategies for a range of conditions. Preclinical studies on OA have indicated potential for anti-diabetic, neuroprotective, hepatoprotective, and anticancer effects, making it a compound of interest in multiple research fields . The structural modification into the hemiphthalate disodium salt form is typically pursued to enhance the compound's solubility or bioavailability for experimental applications . This product is intended for laboratory research purposes only and is strictly not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H50Na2O6 B2473318 Oleanolic acid hemiphthalate disodium salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-(2-carboxylatobenzoyl)oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52O6.2Na/c1-33(2)18-20-38(32(42)43)21-19-36(6)25(26(38)22-33)12-13-28-35(5)16-15-29(34(3,4)27(35)14-17-37(28,36)7)44-31(41)24-11-9-8-10-23(24)30(39)40;;/h8-12,26-29H,13-22H2,1-7H3,(H,39,40)(H,42,43);;/q;2*+1/p-2/t26-,27-,28+,29-,35-,36+,37+,38-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXPMGGHNXZAJS-IAYBDFNWSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C6=CC=CC=C6C(=O)[O-])C)C)C2C1)C)C(=O)[O-])C.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)[O-])C)C)(C)C)OC(=O)C6=CC=CC=C6C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50Na2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Physical Properties

A clear understanding of the chemical and physical characteristics of Oleanolic acid hemiphthalate disodium (B8443419) salt is fundamental to its study and application.

Table 1: of Oleanolic Acid Hemiphthalate Disodium Salt

PropertyValue
Molecular Formula C38H50Na2O6
Molecular Weight 648.78 g/mol
Chemical Structure A derivative of oleanolic acid with a hemiphthalate group attached at the C-3 hydroxyl position and existing as a disodium salt.
Solubility Soluble in Dimethyl sulfoxide (B87167) (DMSO). glpbio.com Enhanced aqueous solubility compared to oleanolic acid. ijpsonline.com
Appearance Not explicitly detailed in the provided search results.

Mechanism of Action

While the precise molecular targets and signaling pathways for Oleanolic acid hemiphthalate disodium (B8443419) salt are not extensively detailed in the available literature, its anti-inflammatory action is the most prominently reported biological effect. The parent compound, oleanolic acid, is known to modulate various inflammatory pathways, and it is likely that the hemiphthalate disodium salt derivative shares or enhances these mechanisms. Oleanolic acid and its derivatives have been shown to interact with key inflammatory mediators, though specific studies on this salt are limited. nih.govnih.gov

Molecular and Cellular Research on Oleanolic Acid Hemiphthalate Disodium Salt

Elucidation of Specific Molecular Targets and Binding Interactions

Research specifically elucidating the molecular targets and binding interactions of Oleanolic acid hemiphthalate disodium (B8443419) salt is not extensively available in published scientific literature. While the parent compound, Oleanolic Acid, is known to interact with various molecular targets, dedicated studies for its hemiphthalate disodium salt derivative are not detailed.

Target Protein Identification Methodologies

There are no specific studies found that detail the methodologies used to identify the protein targets of Oleanolic acid hemiphthalate disodium salt. General methodologies for identifying protein targets of small molecules exist, but their specific application to this compound has not been documented.

Ligand-Receptor Interaction Studies

Specific ligand-receptor interaction studies for this compound are not available in the current body of scientific literature. While computational docking and in-vitro assays are common for such studies, their application to this particular salt has not been published.

Investigation of Intracellular Signaling Pathways Modulated by this compound

While the parent Oleanolic Acid is a known modulator of numerous intracellular signaling pathways, there is a lack of specific research investigating the effects of this compound on these pathways. The addition of the hemiphthalate disodium salt moiety may alter the compound's activity, necessitating specific studies.

Kinase Pathway Modulations (e.g., Akt, ERK, mTOR, S6K)

There is no specific published research detailing the modulation of kinase pathways such as Akt, ERK, mTOR, or S6K by this compound. Studies on the parent oleanolic acid have shown significant interaction with these pathways, but this cannot be directly extrapolated to the salt derivative without specific experimental evidence.

Transcription Factor Activation or Inhibition (e.g., NF-κB, Nrf2)

The specific effects of this compound on the activation or inhibition of transcription factors like NF-κB and Nrf2 have not been documented in scientific literature. The anti-inflammatory properties of the compound suggest potential interaction with the NF-κB pathway, but dedicated studies are required for confirmation.

Caspase Cascade Activation and Apoptotic Signaling

There is no available research that investigates the role of this compound in the activation of the caspase cascade or its influence on apoptotic signaling pathways. While many triterpenoids, including Oleanolic Acid, are known to induce apoptosis in various cell lines, specific data for the hemiphthalate disodium salt is absent.

Structure-Activity Relationship (SAR) Studies for this compound and Related Derivatives

The therapeutic potential of oleanolic acid has been significantly expanded through the chemical modification of its core structure. Structure-activity relationship (SAR) studies, which correlate the chemical structure of a compound with its biological activity, have been instrumental in the development of more potent and specific derivatives. For oleanolic acid, key sites for modification include the C-3 hydroxyl group, the C-28 carboxylic acid, and the C-12 double bond. The introduction of a hemiphthalate moiety at the C-3 position to create this compound is a prime example of how such modifications can enhance pharmacological properties.

Influence of the Hemiphthalate Moiety on Biological Activity and Specificity

The addition of a hemiphthalate group to the C-3 position of the oleanolic acid scaffold has a marked influence on its biological activity, primarily by altering its physicochemical properties. The hemiphthalate moiety, with its aromatic ring and two carboxylic acid groups (one of which is esterified with the C-3 hydroxyl group of oleanolic acid and the other available for salt formation), introduces both lipophilic and hydrophilic characteristics to the molecule.

The disodium salt form of the hemiphthalate derivative significantly enhances the water solubility of the otherwise poorly soluble oleanolic acid. This improved solubility can lead to better bioavailability and facilitate administration. Research has demonstrated that this compound exhibits significant anti-inflammatory activity. In fact, studies have shown its anti-inflammatory activity to be superior to that of the parent oleanolic acid. ijpsonline.comijpsonline.com This enhancement is attributed to the presence of the hemiphthalate group, which may influence the compound's interaction with biological targets involved in the inflammatory cascade.

Furthermore, the phthaloyl group at the C-3 position has been shown to be crucial for other biological activities. For instance, the presence of a phthaloyl group at this position significantly increased the inhibitory activity of oleanolic acid derivatives against HIV-1 protease. This suggests that the steric and electronic properties of the hemiphthalate moiety can confer specificity in the interaction with certain enzymes, leading to enhanced targeted activity.

Positional and Substituent Effects on Pharmacological Efficacy

The pharmacological efficacy of oleanolic acid derivatives is highly dependent on the nature and position of the substituents on the triterpenoid (B12794562) backbone. The C-3 position is a particularly sensitive site for modification, and the introduction of various ester groups at this position has been extensively studied to understand the impact on biological activity.

The introduction of an aromatic ester, such as the hemiphthalate, at the C-3 position generally leads to an increase in anti-inflammatory and other pharmacological activities. The aromatic ring can engage in π-π stacking or hydrophobic interactions with target proteins, potentially leading to stronger binding and enhanced efficacy. The nature of the substituents on this aromatic ring can further modulate the activity. For example, the presence of electron-withdrawing or electron-donating groups on the phthalate (B1215562) ring could alter the electronic distribution of the entire molecule, thereby influencing its interaction with biological targets.

While specific data on a wide range of substituted oleanolic acid hemiphthalates is limited in publicly available literature, the general principles of SAR for C-3 esters of oleanolic acid can be extrapolated. For instance, in a series of oleanolic acid-cinnamic acid ester derivatives, the substitution pattern on the cinnamic acid moiety significantly influenced their cytotoxic properties. This highlights the importance of the electronic and steric properties of the substituents on the aromatic ring of the C-3 ester.

Below is a data table illustrating the effect of different C-3 modifications on the biological activity of oleanolic acid derivatives, based on available research.

CompoundC-3 ModificationBiological ActivityReference
Oleanolic Acid-OHBaseline anti-inflammatory activity ijpsonline.com
This compound-O-CO-C₆H₄-COONaEnhanced anti-inflammatory activity ijpsonline.comijpsonline.com
Oleanolic Acid-Cinnamic Acid Ester Derivative (3o)Cinnamate esterStrong selective cytotoxicity on HeLa cells (IC₅₀ = 1.35 μM) nih.gov
Oleanolic Acid-Cinnamic Acid Ester Derivative (3e)Cinnamate esterStrong selective inhibition of MCF-7 cells (IC₅₀ = 1.79 μM) nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for their pharmacological effects.

Several QSAR studies have been conducted on oleanolic acid derivatives to understand the structural requirements for various biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects. These models often use a variety of molecular descriptors, such as electronic, steric, hydrophobic, and topological parameters, to quantify the physicochemical properties of the molecules.

A hypothetical QSAR model for C-3 ester derivatives of oleanolic acid might look like the following equation:

log(1/IC₅₀) = β₀ + β₁(logP) + β₂(Es) + β₃(σ)

Where:

log(1/IC₅₀) is the biological activity (e.g., anti-inflammatory activity).

logP is the logarithm of the partition coefficient, representing the lipophilicity of the molecule.

Es is a steric parameter (e.g., Taft's steric parameter) that describes the size and shape of the substituent at the C-3 position.

σ is an electronic parameter (e.g., Hammett's constant) that quantifies the electron-donating or electron-withdrawing nature of the substituents on the aromatic ring of the ester.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the analysis of a training set of compounds.

Such a model would suggest that the anti-inflammatory activity of these derivatives is influenced by a combination of their lipophilicity, the size and shape of the C-3 ester, and the electronic properties of any substituents on the aromatic ring. For this compound, the dicarboxylate nature of the hemiphthalate moiety would significantly influence both the lipophilicity (logP) and electronic parameters (σ), contributing to its enhanced biological activity.

Preclinical Research Models and Experimental Methodologies

In Vitro Methodologies for Biological Activity Assessment

In vitro studies form the foundation of preclinical assessment, offering a controlled environment to investigate the direct effects of a compound on cellular processes. These assays are crucial for screening, determining efficacy, and understanding molecular interactions.

The anti-inflammatory properties of oleanolic acid and its derivatives are frequently investigated using cell-based assays that model the inflammatory response. nih.govmdpi.com A common approach involves the use of macrophage cell lines, such as RAW 264.7, which are stimulated with lipopolysaccharide (LPS) to induce an inflammatory cascade. mdpi.comnih.gov Researchers then measure the ability of the test compound to inhibit the production of key pro-inflammatory mediators.

Key markers and assays include:

Nitric Oxide (NO) Production: The Griess assay is widely used to quantify nitrite, a stable product of NO, in cell culture supernatants. mdpi.commdpi.com Inhibition of NO production is a key indicator of anti-inflammatory potential. nih.gov

Pro-inflammatory Cytokines: Enzyme-Linked Immunosorbent Assays (ELISAs) are employed to measure the levels of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) released by stimulated cells. mdpi.comnih.gov

Inflammatory Enzymes: Western blot analysis is used to assess the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are central to the inflammatory process. nih.govresearchgate.net

Studies on various oleanolic acid derivatives have consistently demonstrated their ability to suppress these inflammatory markers in LPS-stimulated RAW 264.7 cells and other relevant cell types. mdpi.comnih.govnih.gov

Table 1: In Vitro Anti-inflammatory Activity of Oleanolic Acid Derivatives
Oleanolic Acid DerivativeCell LineStimulantInhibited Inflammatory MediatorsReference
Diamine-PEGylated oleanolic acid (OADP)RAW 264.7LPSNO, TNF-α, IL-1β, iNOS, COX-2 nih.gov
11-Oxooleanolic acid derivativesBV2LPSNO, IL-1β, IL-6, IL-12, TNF-α, MCP-1, MIP-1α nih.gov
Arylidene derivativesRAW 264.7LPSNO, IL-6, TNF-α nih.gov
Oleanolic AcidRAW 264.7LPSNO, iNOS, IL-6 mdpi.com

To explore the diverse therapeutic potential of oleanolic acid derivatives beyond anti-inflammatory effects, a wide array of cell lines is utilized. These studies are critical for understanding the compound's mechanism of action in specific pathological contexts, such as cancer and liver disease. mdpi.com

Cancer Cell Lines: Numerous human cancer cell lines have been used to evaluate the anti-tumor effects of oleanolic acid derivatives. nih.gov These include hepatocellular carcinoma lines (HepG2, SMMC-7721), melanoma lines (A375, MeWo), ovarian carcinoma lines (A2780), and colon adenocarcinoma lines (HT29). nih.govharvard.edulookchem.commdpi.com Studies in these cells often focus on assessing cytotoxicity, inhibition of proliferation, induction of apoptosis, and cell cycle arrest. harvard.edulookchem.commdpi.com

Hepatic Cell Lines: Given the known hepatoprotective effects of oleanolic acid, both cancerous (e.g., HepG2) and non-cancerous or immortalized normal hepatic cell lines (e.g., THLE-2, L02) are employed. nih.govnih.govmdpi.com These models are used to investigate mechanisms of liver protection, as well as to study the compound's effects on signaling pathways like Nrf2 and NF-κB, which are crucial in both liver health and disease. nih.govmdpi.com They also serve to assess potential selectivity, comparing the cytotoxic effects on cancer cells versus normal hepatocytes. mdpi.com

Table 2: Cell Lines Used in Mechanistic Studies of Oleanolic Acid Derivatives
Cell LineCell TypeMechanistic FocusReference
HepG2Human Hepatocellular CarcinomaApoptosis, cell cycle arrest, mitochondrial dysfunction, signaling pathways (Nrf2, NF-κB) nih.govmdpi.commdpi.com
SMMC-7721Human Hepatocellular CarcinomaApoptosis, mitochondrial dysfunction harvard.edu
A375, MeWoHuman MelanomaCytotoxicity, anti-proliferative effects mdpi.com
A2780, HT29Human Ovarian Carcinoma, Colon AdenocarcinomaCytotoxicity lookchem.com
THLE-2Immortalized Normal Human HepatocytesChemopreventive effects, signaling pathways (Nrf2, NF-κB) mdpi.com

The cellular mechanisms of action for oleanolic acid derivatives frequently involve the modulation of oxidative stress and the induction of apoptosis, particularly in cancer cells. nih.govnih.gov A suite of established assays is used to quantify these effects.

Oxidative Stress Evaluation: The antioxidant capacity is assessed by measuring the compound's ability to mitigate cellular oxidative stress. This can be evaluated by:

Reactive Oxygen Species (ROS) Measurement: Flow cytometry using fluorescent probes like DCFH-DA is a common method to quantify intracellular ROS levels. nih.gov

Antioxidant Enzyme Activity: Spectrophotometric assays are used to measure the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GSH-Px). nih.gov

Apoptosis Evaluation: The induction of programmed cell death is a key anti-cancer mechanism. Apoptosis is evaluated through several methods:

Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a standard method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. nih.govharvard.edu

Mitochondrial Membrane Potential (MMP) Analysis: The loss of MMP is an early event in apoptosis. It is often measured using fluorescent dyes like JC-1 or Rhodamine 123, with changes detected by flow cytometry or fluorescence microscopy. mdpi.com

Western Blotting: This technique is used to measure the expression levels of key proteins in the apoptotic pathway, including the pro-apoptotic protein Bax, the anti-apoptotic protein Bcl-2, and the executioner proteins caspase-3 and caspase-9. harvard.edu

In Vivo Animal Models for Pharmacological Efficacy Studies

Following promising in vitro results, in vivo animal models are essential for evaluating the pharmacological efficacy of a compound in a complex biological system. These models help to confirm the therapeutic potential and understand the physiological response.

To validate the anti-inflammatory activity observed in vitro, several acute inflammatory models in rodents are utilized. nih.gov These models mimic the initial phases of inflammation, characterized by edema, vasodilation, and fluid extravasation.

Xylene or Dimethyl Benzene-Induced Ear Edema: This is a widely used model for screening topical and systemic anti-inflammatory agents. researchgate.net The irritant (xylene or dimethyl benzene) is applied to the surface of a mouse's ear, inducing an acute inflammatory response and subsequent edema. The efficacy of the test compound is determined by measuring the reduction in ear swelling or weight compared to a control group. researchgate.netscielo.br

TPA-Induced Ear Edema: Similar to the xylene model, 12-O-tetradecanoylphorbol-13-acetate (TPA) is used as the inflammatory agent applied to the mouse ear. This model is also used to assess the anti-inflammatory effects of oleanolic acid derivatives. nih.govnih.gov

Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation where carrageenan is injected into the paw of a rat or mouse, causing a quantifiable inflammatory edema. nih.govnih.gov The reduction in paw volume after treatment with the test compound is measured over several hours to assess its anti-inflammatory efficacy. nih.gov

Table 3: Common In Vivo Acute Inflammatory Models
ModelAnimalInducing AgentPrimary Endpoint MeasuredReference
Ear EdemaMouseDimethyl Benzene / XyleneInhibition of ear swelling (weight or thickness) researchgate.netscielo.br
Ear EdemaMouse12-O-tetradecanoylphorbol-13-acetate (TPA)Suppression of edema, decrease in ear thickness nih.gov
Paw EdemaRat/MouseCarrageenanInhibition of paw volume/swelling nih.govnih.gov

The antioxidant properties of oleanolic acid and its derivatives are investigated in vivo using animal models where oxidative stress is a key pathological feature. nih.govmdpi.com These studies measure the compound's ability to protect tissues by reducing oxidative damage and bolstering antioxidant defenses.

One such model is the experimental subarachnoid hemorrhage (SAH) model in rats. nih.gov In this model, SAH induces significant oxidative stress, leading to brain injury and neuronal apoptosis. The protective effects of oleanolic acid are evaluated by measuring key biomarkers of oxidative stress in brain tissue, including:

Malondialdehyde (MDA) levels: A marker of lipid peroxidation and oxidative damage. nih.gov

Antioxidant enzyme levels: The activity of SOD, catalase, and GSH-Px. nih.gov

Nrf2/HO-1 Pathway: The expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and its target gene Heme oxygenase-1 (HO-1), a critical antioxidant signaling pathway. nih.govnih.gov

Similarly, in animal models of neurodegenerative conditions like Alzheimer's disease, triterpenoids have been shown to decrease ROS levels and activate the Nrf2/HO-1 pathway, thereby reducing oxidative stress-mediated neuroinflammation. nih.govnih.gov

Models for Studying Apoptotic and Antiproliferative Effects

No information is available for Oleanolic acid hemiphthalate disodium (B8443419) salt.

Advanced Analytical and Computational Approaches in Oleanolic Acid Hemiphthalate Disodium Salt Research

Sophisticated Analytical Techniques for Research Purity and Quantification

Analytical chemistry provides the foundational tools for the qualitative and quantitative assessment of Oleanolic acid hemiphthalate disodium (B8443419) salt. High-resolution separation techniques and advanced spectroscopic methods are indispensable for ensuring the integrity of research findings.

High-Performance Liquid Chromatography (HPLC) and Two-Dimensional Liquid Chromatography (2D-LC) for Complex Sample Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of triterpenoids like Oleanolic acid and its derivatives. researchgate.net It is widely used for both the separation and quantification of these compounds in various matrices, from raw plant extracts to purified research samples. nih.gov Reversed-phase (RP) HPLC, typically employing C18 columns, is the most common approach. nih.govnih.gov However, due to the lack of strong chromophores in the oleanane (B1240867) skeleton, detection can be a challenge, often requiring UV detection at low wavelengths (around 214 nm) or the use of more universal detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS). nih.govnih.gov

The analysis of complex samples, such as those from natural product extracts or biological matrices, often presents a significant challenge for conventional one-dimensional HPLC (1D-LC) due to the potential for co-elution of structurally similar compounds. chromatographyonline.comlcms.cz For instance, Oleanolic acid and its isomer, Ursolic acid, are notoriously difficult to separate. lcms.czjfda-online.com To overcome these limitations, Two-Dimensional Liquid Chromatography (2D-LC) has emerged as a powerful solution. nih.govchromatographyonline.com 2D-LC enhances peak capacity and resolution by subjecting the sample to two independent separation mechanisms. chromatographyonline.comnih.gov In a typical setup, fractions from the first dimension (¹D) are transferred to a second dimension (²D) column with different selectivity for further separation. chromatographyonline.comlcms.cz This "heart-cutting" or "comprehensive" approach allows for the isolation of target analytes from interfering matrix components, leading to more accurate quantification. lcms.cz

Parameter1D-HPLC for Oleanolic Acid AnalysisHigh-Resolution Sampling 2D-LC
Objective Standard quantification in less complex samples.Accurate quantification in complex matrices (e.g., Traditional Chinese Medicine). lcms.cz
Column(s) Single column, often Kromasil C18 or equivalent. nih.gov¹D: Agilent InfinityLab Poroshell 120 Phenyl-Hexyl; ²D: Agilent InfinityLab Poroshell 120 EC-C18. lcms.cz
Mobile Phase Isocratic or gradient elution, e.g., Methanol and phosphate (B84403) buffer. nih.govOrthogonal mobile phases for each dimension to maximize separation. lcms.cz
Key Advantage Simplicity and speed for routine analysis.Significantly increased resolution, eliminating co-elution issues for improved accuracy. chromatographyonline.comlcms.cz
Reference nih.gov lcms.cz

Advanced Spectroscopic Methods in Compound Research

Spectroscopic techniques are vital for the structural elucidation and confirmation of Oleanolic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for determining the precise chemical structure. The ¹H NMR spectrum of Oleanolic acid characteristically shows a signal for the olefinic proton at C-12 around δ 5.48 ppm and distinct signals for the seven methyl groups. rsc.orgblogspot.com The ¹³C NMR spectrum provides information on all 30 carbon atoms, with characteristic signals for the olefinic carbons (C-12 and C-13) and the carboxylic acid carbon (C-28). rsc.orgmdpi.com 2D-NMR techniques like COSY, HSQC, and HMBC are used to establish connectivity and finalize the structural assignment.

Mass Spectrometry (MS) : MS is crucial for determining the molecular weight and obtaining structural information through fragmentation patterns. jst.go.jp Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly coupled with HPLC (LC-MS). rsc.orguva.nl ESI-MS analysis of triterpenoid (B12794562) saponins (B1172615) often provides quasi-molecular ions like [M-H]⁻ in negative mode. nih.gov Tandem MS (MS/MS) experiments provide detailed structural information by analyzing the fragmentation of a selected precursor ion, which helps in identifying the aglycone and sequencing sugar moieties in saponins. rsc.orgnih.govnih.gov For Oleanolic acid, a characteristic fragmentation pattern involves a retro-Diels-Alder reaction, often yielding a prominent ion at m/z 248. blogspot.com

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR provides information about the functional groups present in the molecule. The FTIR spectrum of Oleanolic acid shows characteristic absorption bands for the hydroxyl (-OH) group (around 3436 cm⁻¹), the carboxylic acid C=O group (around 1694-1715 cm⁻¹), and C-H stretching of methyl and methylene (B1212753) groups (around 2850-2950 cm⁻¹). blogspot.comresearchgate.netresearchgate.net This technique is useful for confirming the presence of these key functional groups and for studying intermolecular interactions like hydrogen bonding. royalsocietypublishing.orgroyalsocietypublishing.org

Spectroscopic TechniqueKey Information Provided for Oleanolic Acid StructureTypical Signal/Peak Values
¹H NMR Position of olefinic proton, chemical environment of methyl groups.H-12 olefinic proton (~5.49 ppm), H-3 proton (~3.47 ppm). blogspot.com
¹³C NMR Full carbon skeleton, identification of olefinic and carboxyl carbons.C-12 (~123.8 ppm), C-13 (~146.1 ppm), C-28 carboxyl (~181.4 ppm). rsc.org
Mass Spectrometry (EIMS) Molecular weight and characteristic fragmentation patterns.Molecular Ion [M]⁺ at m/z 456; Major fragment at m/z 248. blogspot.com
FTIR Spectroscopy Identification of key functional groups (hydroxyl, carboxyl).-OH stretch (~3430-3500 cm⁻¹), C=O stretch (~1700 cm⁻¹). blogspot.comresearchgate.net

Computational Chemistry and Molecular Modeling Applications

Computational methods provide powerful insights into the molecular properties and potential biological activities of Oleanolic acid derivatives, guiding further experimental research.

Molecular Docking Simulations for Ligand-Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. mdpi.com This method is extensively used to screen for potential biological targets of Oleanolic acid and its derivatives and to understand the molecular basis of their activity. nih.gov The process involves generating various conformations of the ligand within the binding site of the target and scoring these poses based on binding affinity or energy. mdpi.com Studies on Oleanolic acid derivatives have used molecular docking to explore interactions with targets involved in cancer, inflammation, and metabolic diseases, such as Epidermal Growth Factor Receptor (EGFR) and Protein-Tyrosine Phosphatase 1B (PTP1B). mdpi.comresearchgate.net The results of these simulations highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. plu.mx

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net For Oleanolic acid derivatives, MD simulations are used to assess the stability of the docked ligand-protein complex, analyze conformational changes in both the ligand and the target upon binding, and investigate the flexibility of the system. plu.mxresearchgate.net These simulations can reveal, for example, how Oleanolic acid binding might stabilize or destabilize certain regions of a protein, providing a deeper understanding of its mechanism of action. nih.govresearchgate.net

Predicted ADMET PropertyOleanolic AcidSignificance in Drug Development
Human Intestinal Absorption HighIndicates good potential for oral bioavailability. nih.gov
Blood-Brain Barrier (BBB) Permeant YesSuggests the potential to act on targets within the central nervous system. researchgate.net
CYP450 Inhibitor Inhibitor of multiple isoformsPredicts potential for drug-drug interactions.
Carcinogenicity Non-carcinogenFavorable prediction for long-term safety. researchgate.netresearchgate.net
Lipinski's Rule of Five Generally compliant (LogP can be high)Assesses the "drug-likeness" of a molecule for oral administration. researchgate.net

Future Research Directions and Unaddressed Gaps

Identification of Novel Therapeutic Applications Beyond Anti-inflammatory Effects

The established anti-inflammatory activity of Oleanolic acid hemiphthalate disodium (B8443419) salt serves as a foundation for exploring its efficacy in a broader range of pathologies. The parent compound, oleanolic acid, and its various derivatives have demonstrated a wide spectrum of pharmacological effects, suggesting that the hemiphthalate disodium salt may also possess similar capabilities.

Anti-cancer Potential: Oleanolic acid and its synthetic derivatives have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer. nih.govmdpi.commdpi.com Future investigations should focus on whether Oleanolic acid hemiphthalate disodium salt can replicate these effects. Research could explore its impact on key cancer-related pathways, such as apoptosis, angiogenesis, and metastasis. mdpi.comresearchgate.net Studies have indicated that oleanolic acid can reverse the Warburg effect in cancer cells, a metabolic shift that promotes tumor growth. nih.govnih.gov Investigating if the hemiphthalate disodium salt shares this mechanism could open new avenues for cancer therapy.

Anti-diabetic Properties: Oleanolic acid has been studied for its potential in managing diabetes mellitus by improving insulin (B600854) signaling and protecting against oxidative stress-induced hepatic insulin resistance. nih.govnih.govsemanticscholar.org A clinical trial, the OLTRAD study, was designed to assess the efficacy of oleanolic acid as an adjuvant therapy for type 2 diabetes. clinicaltrials.gov Given these promising findings, it is logical to investigate the anti-diabetic potential of its hemiphthalate disodium salt derivative.

Neuroprotective Effects: There is growing evidence for the neuroprotective properties of oleanolic acid. nih.govnih.gov It has been shown to offer protection against ischemic stroke by inhibiting microglial activation and the NLRP3 inflammasome. nih.govkoreascience.krresearchgate.net Research into whether this compound can cross the blood-brain barrier and exert similar neuroprotective effects could lead to new treatments for neurodegenerative diseases. mdpi.com

Table 1: Potential Therapeutic Applications for Future Research

Therapeutic AreaRationale Based on Oleanolic Acid and its Derivatives
Oncology Inhibition of cancer cell proliferation, induction of apoptosis, and reversal of the Warburg effect. nih.govmdpi.commdpi.comnih.gov
Diabetology Improvement of insulin sensitivity and protection of pancreatic β-cells. nih.govnih.govsemanticscholar.orgclinicaltrials.gov
Neurology Protection against ischemic stroke and potential in neurodegenerative disease treatment. nih.govnih.govnih.govkoreascience.krresearchgate.net

Development of Greener Synthetic Routes and Manufacturing Processes

The current synthesis of this compound, like that of many semi-synthetic compounds, may involve processes that are not environmentally optimal. The principles of green chemistry offer a roadmap for developing more sustainable synthetic methods.

Future research should focus on:

Utilizing Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like supercritical CO2. nih.gov

Enzymatic Synthesis: Employing enzymes as catalysts can lead to higher selectivity and milder reaction conditions, reducing energy consumption and waste generation. mdpi.com The biosynthesis of oleanolic acid in yeast (Saccharomyces cerevisiae) has been explored, which could be a stepping stone for the greener production of its derivatives. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Integration of Multi-omics Data for Comprehensive Mechanistic Understanding

To fully elucidate the biological mechanisms of this compound, a systems biology approach is necessary. The integration of various "omics" data can provide a holistic view of the compound's effects at multiple biological levels.

Metabolomics: This can reveal changes in metabolic pathways in response to treatment. For instance, metabolomic studies on oleanolic acid have shed light on its effects on neurotransmitter metabolism and its potential hepatotoxicity at high doses. nih.govnih.govfrontiersin.orgresearchgate.net

Proteomics: This can identify the protein targets and signaling pathways modulated by the compound.

Transcriptomics: This can determine how the compound alters gene expression profiles.

Genomics: This can help in identifying genetic factors that may influence an individual's response to the drug.

By integrating these multi-omics datasets, researchers can construct comprehensive models of the drug's mechanism of action, identify novel biomarkers for its efficacy, and potentially predict patient responses.

Advancements in Preclinical Model Systems for Enhanced Translational Relevance

The translation of preclinical findings to clinical success is a major challenge in drug development. The use of more physiologically relevant preclinical models can help bridge this gap.

Spheroids and Organoids: These three-dimensional (3D) cell culture systems more accurately mimic the in vivo environment compared to traditional 2D cell cultures. mdpi.comnih.gov They can be used to study drug efficacy and toxicity in a more realistic setting. researchgate.netmdpi.com For example, colorectal cancer-derived spheroids have been used to study the infiltration and function of immune cells in a tumor microenvironment. escholarship.org

Organs-on-a-chip: These microfluidic devices can simulate the activities, mechanics, and physiological responses of entire organs and systems, offering a powerful platform for preclinical drug testing.

The adoption of these advanced preclinical models will be instrumental in generating more robust and predictive data for the clinical development of this compound and other triterpenoid-based drug candidates. nih.govjic.ac.ukuea.ac.ukresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended protocols for preparing stable stock solutions of oleanolic acid hemiphthalate disodium salt, and how does solubility vary across solvents?

  • Methodological Answer :

  • Solubility Data : The compound dissolves in DMSO at 20.83 mg/mL (32.11 mM). For aqueous systems, use surfactants like Tween 80 to enhance solubility, as described in in vivo formulation protocols .
  • Preparation Steps :

Heating : Warm the vial to 37°C to improve dissolution.

Sonication : Use ultrasonic baths for 10–15 minutes to disperse aggregates.

Aliquot Storage : Divide solutions into single-use aliquots to avoid repeated freeze-thaw cycles, which degrade stability. Store at -20°C (1-month stability) or -80°C (6-month stability) .

Q. How should researchers handle and store this compound to ensure experimental reproducibility?

  • Methodological Answer :

  • Storage : Keep the lyophilized powder in a desiccator at -20°C. For solutions, avoid prolonged exposure to room temperature and light.
  • Handling : Use anhydrous conditions for hygroscopic solvents like DMSO. Always centrifuge stock solutions before use to remove undissolved particulates .

Advanced Research Questions

Q. What experimental design strategies can address solubility challenges in formulating this compound for in vivo studies?

  • Methodological Answer :

  • Factorial Design : Optimize variables like solvent ratios (e.g., DMSO:PEG300:Tween 80:saline) using a 3² factorial design to assess interactions between solubility enhancers and stability .
  • In Vivo Formulation : Follow sequential mixing:

Dissolve in DMSO (primary solvent).

Add PEG300 to reduce toxicity.

Incorporate Tween 80 to stabilize hydrophobic interactions.

Dilute with saline to physiological pH .

Q. How can researchers resolve contradictions in pharmacological data, such as anti-inflammatory vs. pro-apoptotic effects?

  • Methodological Answer :

  • Mechanistic Studies : Use transcriptomics (RNA-seq) to identify differential gene expression in inflammatory pathways (e.g., NF-κB) versus apoptosis markers (e.g., Bax/Bcl-2 ratios).
  • Dose-Dependent Analysis : Perform dose-response assays (0.1–100 µM) to distinguish concentration-specific effects. Reference Sosa et al. (2011), who isolated anti-inflammatory compounds via bioactivity-guided fractionation .

Q. What advanced techniques validate the compound’s stability under varying experimental conditions?

  • Methodological Answer :

  • HPLC-MS : Monitor degradation products after exposure to heat (37°C vs. 50°C) or light.
  • Zeta Potential Analysis : Assess colloidal stability in aqueous formulations; values >|±30 mV| indicate stable dispersions .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting solubility data between DMSO and aqueous buffers?

  • Methodological Answer :

  • Solvent Polarity : The compound’s hemiphthalate group increases hydrophilicity compared to oleanolic acid, but the triterpenoid core remains hydrophobic. Use co-solvents (e.g., 10% DMSO in PBS) for cell-based assays.
  • Validation : Cross-check solubility using dynamic light scattering (DLS) to detect aggregates in aqueous buffers .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate IC₅₀ values.
  • ANOVA with Tukey’s Test : Compare treatment groups in multi-concentration experiments (e.g., 10–100 µM) to identify significant thresholds for apoptosis vs. necrosis .

Mechanistic & Translational Research

Q. What in vitro models are suitable for studying the anti-inflammatory mechanisms of this compound?

  • Methodological Answer :

  • Macrophage Models : Use LPS-stimulated RAW 264.7 cells to measure TNF-α/IL-6 suppression via ELISA.
  • NF-κB Reporter Assays : Transfect cells with a luciferase-linked NF-κB promoter to quantify inhibition .

Q. How can researchers assess the compound’s impact on metabolic pathways in cancer cells?

  • Methodological Answer :

  • Seahorse Analyzer : Measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to evaluate Warburg effect modulation.
  • Annexin V/PI Staining : Differentiate apoptosis (Annexin V⁺/PI⁻) from necrosis (Annexin V⁺/PI⁺) in high-salt stress models, as demonstrated in MDA-MB-231 breast cancer cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.